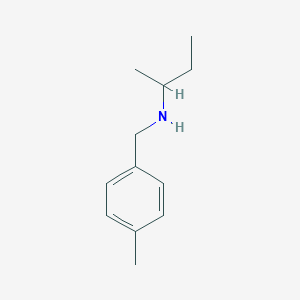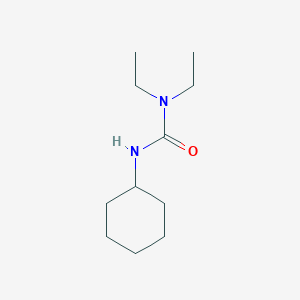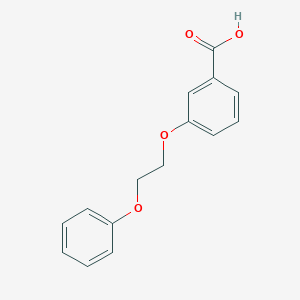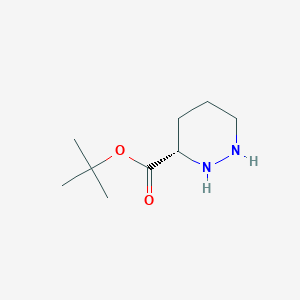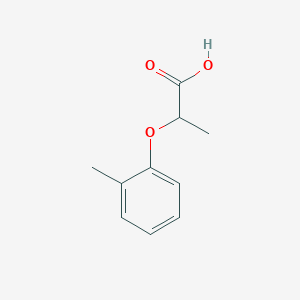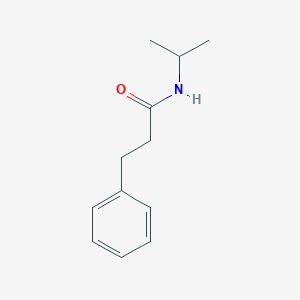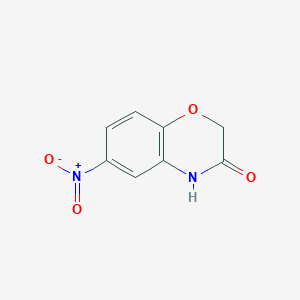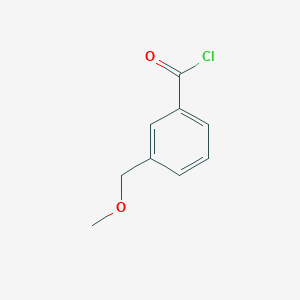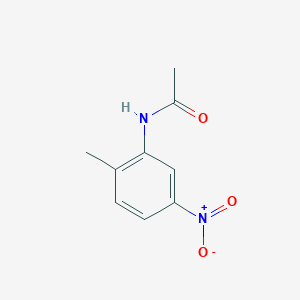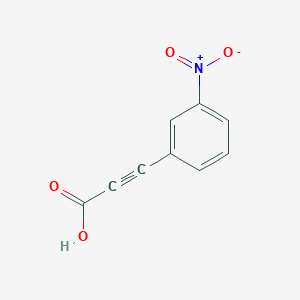
Bis(4-methylphenyl) carbonate
Übersicht
Beschreibung
Bis(4-methylphenyl) carbonate, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMPC is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylphenyl) carbonate has been extensively studied for its potential applications in various fields such as materials science, organic synthesis, and biomedical research. In materials science, Bis(4-methylphenyl) carbonate has been used as a monomer for the synthesis of high-performance polymers such as polycarbonates and polyesters. In organic synthesis, Bis(4-methylphenyl) carbonate has been used as a reagent for the protection of alcohols and phenols. In biomedical research, Bis(4-methylphenyl) carbonate has been studied for its potential as a drug carrier due to its biocompatibility and low toxicity.
Wirkmechanismus
The mechanism of action of Bis(4-methylphenyl) carbonate is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with proteins and other biomolecules. Bis(4-methylphenyl) carbonate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter in the nervous system.
Biochemical and Physiological Effects:
Bis(4-methylphenyl) carbonate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Bis(4-methylphenyl) carbonate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia, which are immune cells in the central nervous system. Bis(4-methylphenyl) carbonate has also been shown to scavenge free radicals and protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis(4-methylphenyl) carbonate for lab experiments is its low toxicity and biocompatibility, which makes it a suitable candidate for biomedical research. Bis(4-methylphenyl) carbonate is also stable under various conditions, which makes it easy to handle and store. However, one of the limitations of Bis(4-methylphenyl) carbonate is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Bis(4-methylphenyl) carbonate. One potential direction is the development of Bis(4-methylphenyl) carbonate-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of Bis(4-methylphenyl) carbonate-based polymers with improved mechanical and thermal properties for various applications such as packaging and electronics. Further studies are also needed to fully understand the mechanism of action of Bis(4-methylphenyl) carbonate and its potential as a therapeutic agent.
Conclusion:
In conclusion, Bis(4-methylphenyl) carbonate is a versatile compound with potential applications in various fields such as materials science, organic synthesis, and biomedical research. Bis(4-methylphenyl) carbonate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and its low toxicity and biocompatibility make it a suitable candidate for drug delivery systems. Further research is needed to fully understand the mechanism of action of Bis(4-methylphenyl) carbonate and its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
621-02-3 |
|---|---|
Produktname |
Bis(4-methylphenyl) carbonate |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
bis(4-methylphenyl) carbonate |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
IZJIAOFBVVYSMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
Andere CAS-Nummern |
621-02-3 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

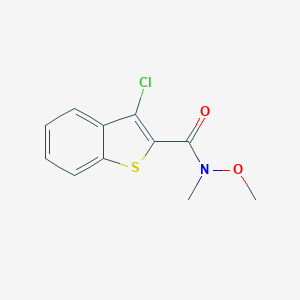
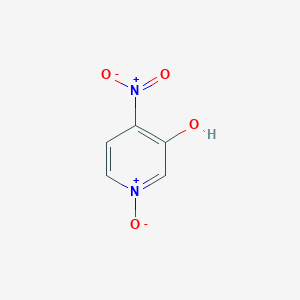
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)
